CCT3833 is classified as:
CCT3833 was synthesized using a multi-step chemical process that involves the formation of key intermediates through various organic reactions. The synthesis typically starts with readily available precursors that undergo transformations such as coupling reactions and cyclization to form the core structure of CCT3833.
CCT3833 features a complex molecular structure characterized by specific functional groups that confer its inhibitory properties.
CCT3833 undergoes various chemical reactions that facilitate its interaction with target proteins.
The mechanism of action for CCT3833 involves the inhibition of critical signaling pathways that promote cancer cell survival and proliferation.
Understanding the physical and chemical properties of CCT3833 is essential for its development as a therapeutic agent.
CCT3833 has significant potential applications in oncology due to its unique mechanism of action.
CCT3833 (also known as BAL-3833) is a novel small molecule inhibitor classified as a dual-action therapeutic agent targeting both panRAF kinases and SRC family kinases (SFKs). Its chemical structure (1-[3-tert-butyl-1-[(3-fluoro-phenyl)-1H-pyrazol-5-yl]3-[2-fluoro-4(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)phenyl]urea) enables it to bind to the inactive "DFG-out" conformation of RAF kinases and the ATP-binding pocket of SFKs [2] [10]. This type II inhibition mechanism prevents paradoxical activation of the RAF/MEK/ERK pathway—a limitation of earlier BRAF-selective inhibitors like vemurafenib in KRAS-mutant cancers [2] [7].
CCT3833 exhibits potent enzymatic inhibition at nanomolar concentrations:
Table 1: Kinase Inhibition Profile of CCT3833
Target Kinase | IC~50~ (nM) | Biological Significance |
---|---|---|
V600EBRAF | 34 | Blocks MAPK pathway in BRAF-mutant cancers |
CRAF | 33 | Prevents paradoxical ERK activation |
SRC | 27 | Inhibits metastasis and tumor invasion |
LCK | 19 | Modulates immune microenvironment |
This dual-targeting capability addresses the interconnected signaling networks in KRAS-mutant tumors, where compensatory pathways often limit single-agent efficacy [2] [3].
The development of CCT3833 emerged from two decades of challenges in targeting RAS-mutant cancers. First-generation RAF inhibitors (e.g., vemurafenib, dabrafenib) showed efficacy in BRAF^V600E^ melanoma but proved counterproductive in KRAS-mutant tumors due to paradoxical ERK hyperactivation through RAF dimerization [7]. Similarly, SRC inhibitors (e.g., dasatinib) demonstrated limited single-agent activity despite SRC's role as a "master regulator" of cancer metastasis and angiogenesis [2].
Key limitations in historical approaches included:
The concept of dual RAF/SRC inhibition gained traction when preclinical studies revealed synergistic cytotoxicity in KRAS-mutant colorectal and pancreatic models. This synergy arises from simultaneous disruption of proliferative (RAF-MEK-ERK) and survival (SRC-FAK) pathways [2] [3].
KRAS mutations drive ~25% of all human cancers, including 90% of pancreatic ductal adenocarcinomas (PDAC), 35% of colorectal cancers (CRC), and 20% of non-small cell lung cancers (NSCLC) [2]. The therapeutic rationale for dual RAF/SRC inhibition in these malignancies stems from three biological imperatives:
KRAS activates parallel effector pathways:
Single-agent MEK inhibitors (e.g., trametinib) show limited efficacy due to SRC-mediated bypass signaling. In 3D spheroid models of KRAS-mutant PDAC, dual RAF/SRC inhibition reduced viability by 85% compared to 40–50% with single-pathway inhibitors [2] [3].
CCT3833's dual mechanism counters three resistance pathways:
In a phase I trial (NCT02437227), a patient with G12V^KRAS^ spindle cell sarcoma—refractory to anthracyclines and pazopanib—achieved an unconfirmed partial response and progression-free survival (PFS) >10 months with CCT3833 monotherapy [2] [8]. This exceptional response correlated with:
Table 2: Preclinical Efficacy of CCT3833 in KRAS-Mutant Models
Cancer Type | Model System | Tumor Growth Inhibition | Key Biomarkers Suppressed |
---|---|---|---|
Pancreatic ductal adenocarcinoma (PDAC) | Mouse xenografts | 92% vs. controls | pERK, pSRC, Ki67 |
Colorectal cancer (CRC) | 3D spheroids | 88% regression | pFAK, pERK |
Non-small cell lung cancer (NSCLC) | Patient-derived xenografts | 75% growth arrest | pSRC, pSTAT3 |
Spindle cell sarcoma | Phase I patient | PFS >10 months | pERK, pSRC (biopsy) |
These findings validate dual RAF/SRC inhibition as a promising strategy for diverse KRAS-mutant cancers beyond the currently druggable G12C variants [2] [3] [8].
CAS No.: 3225-82-9
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6